molecular formula C11H9N5 B2953180 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine CAS No. 113392-38-4

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2953180
CAS No.: 113392-38-4
M. Wt: 211.228
InChI Key: BGHJBNXSXOFICP-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the tetrazolopyrimidine class, which is known for its wide range of biological activities. These compounds are frequently synthesized via one-pot, multicomponent reactions from readily available starting materials like aryl aldehydes and aminotetrazole, often under efficient, solvent-free conditions . The tetrazole moiety acts as a valuable bioisostere for carboxylic acids, improving metabolic stability and binding properties in drug candidates . This scaffold demonstrates considerable research value, particularly in oncology. Structural analogs of this compound have shown promising in vitro anticancer activity against human lung carcinoma and hepatocellular carcinoma cell lines, with IC50 values in the low micromolar range, while exhibiting lower cytotoxicity toward normal human embryonic kidney cells . Furthermore, closely related tetrazolo[1,5-a]pyrimidine derivatives have been identified as potent cytotoxic agents against human colon cancer (HT29) cells, highlighting their potential as chemotherapeutic agents . The mechanism of action for tetrazolo[1,5-a]pyrimidines in anticancer research is multifaceted and may involve the inhibition of tubulin polymerization and the induction of apoptosis . Beyond oncology, the core structure is a key intermediate for developing novel antagonists for targets like the adenosine A2a receptor, a promising strategy for new-generation anticancer agents . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-methyl-5-phenyltetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)12-11-13-14-15-16(8)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHJBNXSXOFICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=NN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves a one-pot reaction. A mixture of an aldehyde, substituted acetophenone, and 2-aminotetrazole is heated under solvent-free conditions with a catalyst such as tetrabromobenzene-1,3-disulfonamide . This method is efficient and yields the desired product in good to excellent yields.

Chemical Reactions Analysis

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves the induction of apoptosis through both intrinsic and extrinsic pathways. It affects mitochondrial membrane potential and activates caspase-8, leading to programmed cell death . The compound also influences autophagy-related proteins such as beclin-1, LC3A, and LC3B.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazolo[1,5-a]pyrimidine Derivatives

(a) 5,7-Dimethyltetrazolo[1,5-a]pyrimidine
  • Synthesis: Formed as a side product during the three-component reaction of 5-aminotetrazole with acetylacetone and aromatic aldehydes .
  • Properties : Lacks the phenyl substituent at position 5, reducing steric bulk but retaining the electron-deficient pyrimidine core.
(b) (E)-5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines
  • Synthesis : Produced via the same MCR as the target compound but with substituted aromatic aldehydes introducing arylvinyl groups at position 5 .
  • Applications : Explored as intermediates for further functionalization in drug design .
(c) Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Structural Features: Incorporates a morpholinophenyl group at position 7 and an ester moiety at position 6 .
  • Synthetic Route : Prepared via cyclization of dihydropyrimidine-2-thione derivatives .
  • Activity: Demonstrated improved solubility and bioavailability compared to non-esterified analogs .

Triazolo[1,5-a]pyrimidine Analogs

(a) 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • Synthesis : Derived from 1-phenylpentane-1,3-dione and 2H-1,2,4-triazol-3-amine at 160°C .
  • Key Differences : Replaces the tetrazole ring with a triazole, altering electronic properties and hydrogen-bonding capacity.
  • Activity : Alkylated derivatives (e.g., 7-alkoxy variants) exhibit anticonvulsant activity, highlighting the importance of substituent flexibility .
(b) 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • Properties : Chlorine at position 7 increases electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Applications : Used as a building block in fragment-based drug design (FBDD) for quorum sensing inhibitors .

Pyrazolo[1,5-a]pyrimidine Derivatives

(a) 3-Phenylpyrazolo[1,5-a]pyrimidines
  • Synthesis: Prepared via regioselective one-pot reactions of aminopyrazoles with diketones .
  • Key Differences : Pyrazole ring substitution alters metabolic stability. For example, 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine incorporates a trifluoromethyl group for enhanced lipophilicity .
  • Activity : Antiproliferative agents with IC50 values in the micromolar range .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Method Key Biological Activity
7-Methyl-5-phenyl-tetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine 7-Me, 5-Ph MCR (solvent-free, 150–160°C) Antiviral, antitumor
5,7-Dimethyltetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine 5-Me, 7-Me Side product in MCR α-Glucosidase inhibition
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 7-Cl, 5-Me Alkylation of triazol-3-amine FBDD for quorum sensing
3-Phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Ph, 7-CF3/Cl One-pot regioselective synthesis Antiproliferative

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) pKa
7-Methyl-5-phenyl-tetrazolo[1,5-a]pyrimidine C₁₀H₈N₆ 212.21 1.25 (predicted) 6.80
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine C₆H₅ClN₄ 168.58 1.30 (predicted) 7.10
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-triazolo[1,5-a]pyrimidine C₁₉H₁₈N₄O 318.37 1.25 (predicted) 6.80

Research Findings and Trends

  • Synthetic Efficiency : Solvent-free MCRs yield tetrazolo[1,5-a]pyrimidines in high purity (86–92%) .
  • Biological Optimization: Substituents at position 7 (e.g., morpholinophenyl, trifluoromethyl) significantly enhance target affinity and pharmacokinetic profiles .
  • Structural Insights : Tetrazolo[1,5-a]pyrimidines exhibit greater metabolic stability than triazolo analogs due to reduced ring strain .

Biological Activity

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrazolo-pyrimidine derivatives. Its molecular structure includes a fused tetrazole and pyrimidine ring, contributing to its unique biological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. One common approach includes:

  • Formation of Intermediate : Reaction of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate.
  • Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to yield the desired tetrazolo-pyrimidine derivative.

This process highlights the versatility of synthetic pathways available for creating biologically active compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-methyl-5-phenyl derivatives. The compound has been tested against various cancer cell lines, notably colorectal cancer cells (DLD-1 and HT-29).

The anticancer activity is primarily attributed to the induction of apoptosis through two pathways:

  • Intrinsic Pathway : Involves mitochondrial membrane potential decrease.
  • Extrinsic Pathway : Characterized by increased caspase-8 activity.

Experimental Findings

A study reported the following IC50 values for selected derivatives:

CompoundIC50 (DLD-1)IC50 (HT-29)
MM1370.39 µM0.15 µM
MM1240.74 µM0.19 µM

These results indicate a strong antiproliferative effect compared to reference compounds, which had IC50 values exceeding 1 µM .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A recent evaluation showed moderate effects against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values around 0.21 μM for some derivatives .

Study on Colon Cancer Treatment

In a detailed study involving DLD-1 and HT-29 cell lines:

  • Apoptosis Induction : Confirmed via Annexin V binding assays.
  • Caspase Activity : Significant increases in caspase-8 activity were observed post-treatment.

The findings suggest that these compounds could serve as promising candidates for new cancer therapies targeting apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of 7-methyl-5-phenyl derivatives is crucial for optimizing their biological activity. Modifications at various positions on the tetrazole or phenyl rings can enhance potency and selectivity against specific targets.

Key Modifications

PositionModification TypeEffect on Activity
N1Alkyl substitutionIncreased lipophilicity
C5HalogenationEnhanced binding affinity to target proteins

These modifications can lead to improved pharmacokinetic properties and reduced toxicity.

Q & A

Q. What are the common synthetic routes for preparing 7-methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine and its derivatives?

Synthesis typically involves cyclization of precursors such as 5-amino-3-phenylpyrazole with diketones or esters. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol yields pyrazolo[1,5-a]pyrimidine derivatives, with subsequent chlorination (using POCl₃) or functionalization steps to introduce methyl/phenyl groups . Molten-state TMDP (trimethylenedipiperidine) or solvent-based methods (ethanol/water mixtures) are preferred for optimizing yields, though TMDP requires careful handling due to toxicity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolves structural ambiguities, such as planarity of fused rings (e.g., dihedral angles <2° between pyrazole and pyrimidine rings) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches in ester derivatives) .
    Crystallographic refinement often uses riding hydrogen models with Uiso(H) = 1.2–1.5×Ueq of parent atoms .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact .
  • Conduct reactions involving volatile reagents (e.g., POCl₃) under argon in fume hoods .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 7-methyl-5-phenyltetrazolo-pyrimidine derivatives?

  • Solvent selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of intermediates, while dioxane facilitates high-temperature reactions (e.g., chlorination at reflux) .
  • Catalyst/additive optimization : TMDP increases reaction efficiency but requires substitution with safer alternatives (e.g., piperidine derivatives) in regions with restricted access .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization, followed by gradual cooling to minimize side products .

Q. How do structural modifications (e.g., trifluoromethyl or vinyl groups) influence biological activity?

  • Trifluoromethyl groups : Enhance binding affinity to enzymes (e.g., COX-2 inhibition) by increasing hydrophobicity and electron-withdrawing effects .
  • Arylvinyl substituents : Improve selectivity for peripheral benzodiazepine receptors, as seen in (E)-5-arylvinyl derivatives .
  • Methyl/phenyl positioning : Ortho-substituted phenyl groups increase steric hindrance, reducing off-target interactions in anticancer assays .

Q. How can contradictory data in biological activity studies be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. tissue-extracted) .
  • Structural validation : Confirm stereochemistry and purity via HPLC-MS and crystallography to rule out isomer interference .
  • Dose-response curves : Compare IC₅₀ values across studies to identify potency thresholds (e.g., µM vs. nM ranges) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Predict binding modes to targets like HMG-CoA reductase using software (e.g., AutoDock Vina) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Reduces exothermic risks in chlorination steps .
  • Column chromatography alternatives : Switch to recrystallization (cyclohexane/CH₂Cl₂ mixtures) for cost-effective purification .
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .

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